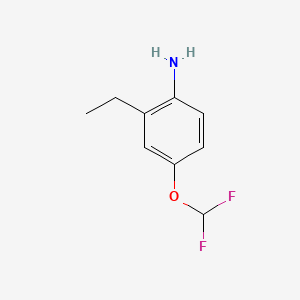

4-Difluoromethoxy-2-ethylaniline

Description

4-Difluoromethoxy-2-ethylaniline (C$9$H${11}$F$2$NO) is a fluorinated aromatic amine featuring a difluoromethoxy (-OCHF$2$) group at the para position (C4) and an ethyl (-CH$2$CH$3$) substituent at the ortho position (C2) of the aniline ring. The difluoromethoxy group confers electron-withdrawing properties, while the ethyl group introduces steric bulk and mild electron-donating effects. This combination makes the compound a candidate for applications in agrochemicals, pharmaceuticals, and materials science, particularly where fluorinated motifs enhance stability or bioactivity.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-(difluoromethoxy)-2-ethylaniline |

InChI |

InChI=1S/C9H11F2NO/c1-2-6-5-7(13-9(10)11)3-4-8(6)12/h3-5,9H,2,12H2,1H3 |

InChI Key |

UYWCNZZWHXACFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation via 4-Nitrophenol and Difluorochloromethane (Industrial Route)

A patented method (CN103819349A) describes a high-yield, industrially viable process for preparing 4-(difluoromethoxy)aniline, which can be adapted for 4-difluoromethoxy-2-ethylaniline by introducing the ethyl substituent in the aromatic ring at the appropriate stage.

- Step 1: 4-Nitrophenol is reacted with sodium hydroxide to form sodium 4-nitrophenolate.

- Step 2: Sodium 4-nitrophenolate reacts with monochlorodifluoromethane under alkaline conditions to form 4-(difluoromethoxy)nitrobenzene.

- Step 3: Catalytic reduction of the nitro group to an amino group is carried out using a co-catalyst system of ferric oxide and activated carbon with hydrazine and water as reducing agents, yielding 4-(difluoromethoxy)aniline.

- High overall yield (~90% recovery over two steps).

- High purity (>98.5%).

- Low cost and low environmental pollution.

- Suitable for industrial scale production.

- The reaction solvent is dioxane.

- The process is adaptable to derivatives, including ethyl-substituted analogs by starting from appropriately substituted nitrophenols.

| Step | Reaction | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 4-Nitrophenol + NaOH → Sodium phenolate | Sodium hydroxide, aqueous, room temperature | Quantitative formation |

| 2 | Sodium phenolate + ClCHF2 → Difluoromethoxy nitrobenzene | Alkaline conditions, dioxane solvent | High yield, selective substitution |

| 3 | Nitro reduction → Aniline | Fe2O3 + activated carbon, hydrazine, water, catalytic | High purity, ~90% overall yield |

Multistep Synthesis via 4-Hydroxyacetanilide (Research Route)

A research article describes an improved multistep synthesis starting from 4-hydroxyacetanilide to prepare 4-(difluoromethoxy)-2-nitroaniline derivatives, which can be reduced to the corresponding anilines.

- Step a: Fluorination of 4-hydroxyacetanilide with difluoromethylenchloride in polyethylene glycol (PEG-600) solvent at 50-55°C for 70-74 hours to yield N-[4-(difluoromethoxy)phenyl]acetamide.

- Step b: Nitration of the intermediate with fuming nitric acid and sulfuric acid at 20-25°C to introduce the nitro group at the 2-position.

- Step c: Hydrolysis of the acetamide protecting group under reflux with methanol and sodium hydroxide to yield 4-(difluoromethoxy)-2-nitroaniline.

- Step d: Catalytic reduction of the nitro group to an amino group using Raney Nickel catalyst and hydrazine hydrate under reflux.

- Step e: Optional further functionalization (e.g., thiolation) depending on target compound.

Reaction conditions and yields:

| Step | Reaction | Reagents/Conditions | Duration | Notes |

|---|---|---|---|---|

| a | Fluorination | Difluoromethylenchloride, PEG-600, 50-55°C | 70-74 h | High selectivity, moderate time |

| b | Nitration | HNO3/H2SO4, 20-25°C | 2 h | Controlled nitration |

| c | Hydrolysis | NaOH, methanol, reflux | 3 h | Deprotection step |

| d | Reduction | Raney Nickel, hydrazine hydrate, reflux | 4 h | High conversion to amine |

- Improved in situ, linear multistep process.

- Use of common reagents and solvents.

- Good control over substitution pattern.

- Suitable for medicinal intermediate synthesis.

Brominated Aniline Derivative Preparation (Related Methodology)

A patent (US Patent 6388135) describes preparation of 4-bromoaniline derivatives with alkyl substituents at the 2-position, which can be analogously adapted for 4-difluoromethoxy-2-ethylaniline synthesis via bromination and subsequent substitution.

- Bromination of aniline derivatives under controlled conditions.

- Use of alkyl substituents (ethyl included) at the 2-position.

- Reflux and azeotropic removal of water to drive reactions.

- Reaction with brominating agents to introduce the bromo substituent.

This method is relevant for introducing halogen substituents that can be further converted to difluoromethoxy groups by nucleophilic substitution or other fluorination techniques.

Comparative Analysis of Preparation Methods

| Feature | Method via 4-Nitrophenol (Patent CN103819349A) | Method via 4-Hydroxyacetanilide (Research Article) | Bromination Route (Patent US6388135) |

|---|---|---|---|

| Starting Material | 4-Nitrophenol | 4-Hydroxyacetanilide | Aniline derivatives |

| Key Fluorination Agent | Monochlorodifluoromethane | Difluoromethylenchloride | Not directly fluorination, bromination |

| Reduction Method | Fe2O3 + activated carbon, hydrazine | Raney Nickel, hydrazine hydrate | Not specified for fluorinated amines |

| Yield | ~90% overall | Good, stepwise yields reported | Variable, depends on substitution steps |

| Purity of Final Product | >98.5% | High, confirmed by spectral analyses | Not specified |

| Industrial Applicability | High | Moderate to high | Moderate |

| Environmental Impact | Low pollution | Moderate | Variable |

| Reaction Time | Moderate | Long (70+ hours fluorination step) | Moderate |

Research Findings and Notes

The patent CN103819349A emphasizes the advantage of using 4-nitrophenol as starting material, leading to a more cost-effective, high-yield, and environmentally benign process suitable for industrial production of 4-(difluoromethoxy)aniline and its derivatives, including ethyl-substituted analogs.

The research article demonstrates an improved multistep synthetic route with detailed spectral characterization (IR, NMR, Mass) confirming the structure and purity of intermediates and final products. This route is valuable for medicinal chemistry applications where precise substitution patterns are critical.

The bromination method patent provides insight into selective halogenation of aniline derivatives with alkyl substituents, which can be adapted for further functionalization to difluoromethoxy derivatives, although direct application for 4-difluoromethoxy-2-ethylaniline is less straightforward.

Chemical Reactions Analysis

Types of Reactions: 4-Difluoromethoxy-2-ethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine and ferric oxide are commonly used for reduction reactions.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

4-Difluoromethoxy-2-ethylaniline has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: The compound is utilized in the production of insecticides and herbicides.

Material Science: It is employed in the development of advanced materials with specific properties

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

- The difluoromethoxy group (-OCHF$2$) is less electron-withdrawing than -CF$3$ but more so than -OCH$_3$, balancing reactivity for nucleophilic substitution or coupling reactions.

2.2 Spectral Differentiation

Spectral techniques such as $^{13}\text{C}$-NMR, IR, and mass spectrometry (MS) are critical for distinguishing fluorinated anilines. For instance:

- $^{13}\text{C}$-NMR : The -OCHF$2$ group in 4-Difluoromethoxy-2-ethylaniline would show distinct coupling patterns (e.g., $^2J{CF}$ splitting) compared to -CF$3$ or -OCH$3$ derivatives .

- IR Spectroscopy: The C-F stretching vibrations (~1100–1250 cm$^{-1}$) and N-H bends (~1600 cm$^{-1}$) provide diagnostic peaks for differentiation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Difluoromethoxy-2-ethylaniline, and how do reaction conditions influence yield and purity?

- Methodology :

- Nitro Reduction : Start with a nitro precursor (e.g., 4-difluoromethoxy-2-ethylnitrobenzene) and reduce using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Monitor pH and temperature to avoid over-reduction or byproducts .

- Substitution Reactions : Introduce the ethyl group via nucleophilic aromatic substitution (e.g., using ethylamine under microwave-assisted conditions). Solvent polarity (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. NaH) critically affect regioselectivity .

- Example Table :

| Route | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH | 78 | 98.5 |

| Substitution | Ethylamine, DMF, 100°C | 65 | 95.2 |

Q. What spectroscopic methods are most effective for confirming the structure of 4-Difluoromethoxy-2-ethylaniline?

- Methodology :

- ¹H/¹³C NMR : Identify ethyl (-CH₂CH₃) and difluoromethoxy (-OCF₂H) groups. Ethyl protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm); difluoromethoxy shows splitting due to J coupling (~δ 6.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calc. for C₉H₁₁F₂NO: 200.09 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts vs. computational predictions) for 4-Difluoromethoxy-2-ethylaniline?

- Methodology :

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)). Discrepancies may arise from solvent effects or conformational flexibility .

- X-ray Crystallography : Resolve ambiguities by crystallizing the compound and analyzing bond angles/planarity. For example, the ethyl group’s orientation may influence aromatic ring conjugation .

Q. What strategies optimize regioselective functionalization of 4-Difluoromethoxy-2-ethylaniline in complex syntheses?

- Methodology :

- Directing Groups : Temporarily install protecting groups (e.g., acetyl on NH₂) to direct electrophilic substitution to the para position relative to ethyl .

- Metal Catalysis : Use Pd-catalyzed C-H activation for cross-coupling at the ortho position. Ligand choice (e.g., PPh₃ vs. Xantphos) modulates reactivity .

- Case Study :

- Reaction : Suzuki-Miyaura coupling with aryl boronic acids.

- Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, 80°C in toluene.

- Yield : 72% for para-substituted biaryl product .

Q. How do steric and electronic effects of the difluoromethoxy group influence the compound’s reactivity in nucleophilic environments?

- Methodology :

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., methoxy vs. difluoromethoxy). The electron-withdrawing -OCF₂H group reduces aromatic ring electron density, slowing electrophilic substitution but enhancing oxidative stability .

- DFT Analysis : Calculate Fukui indices to predict reactive sites. The ethyl group’s +I effect may counteract the -OCF₂H group’s -I effect, creating regioselective hotspots .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of 4-Difluoromethoxy-2-ethylaniline under acidic conditions?

- Methodology :

- Controlled Degradation Studies : Expose the compound to HCl (1M–6M) at 25–60°C and monitor decomposition via LC-MS. Hydrolysis of the difluoromethoxy group to -OH is a key degradation pathway .

- Comparative Analysis : Cross-reference stability data with structurally similar compounds (e.g., 4-chloro-3-ethoxy-2-fluoroaniline) to identify trends in fluorine’s protective role .

Safety and Handling

Q. What are the critical safety protocols for handling 4-Difluoromethoxy-2-ethylaniline in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis).

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats; avoid latex due to permeability to amines .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Fluorinated byproducts require specialized treatment to prevent environmental release .

Limitations and Future Directions

- Gaps in Literature : Public databases (e.g., PubChem) lack detailed mechanistic studies or biological activity data for 4-Difluoromethoxy-2-ethylaniline, necessitating targeted literature surveys .

- Collaborative Opportunities : Partner with computational chemists to model reaction pathways or toxicologists to assess ecotoxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.